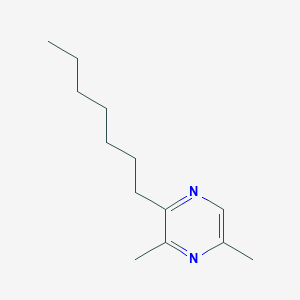
Pyrazine, 2-heptyl-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-heptyl-3,5-dimethyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrazine ring substituted with a heptyl group at the 2-position and two methyl groups at the 3- and 5-positions. Pyrazines are widely recognized for their roles in flavor and fragrance industries, as well as their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives, including 2-heptyl-3,5-dimethylpyrazine, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with heptanal in the presence of an acid catalyst, followed by methylation at the 3- and 5-positions using methyl iodide . Another approach involves the condensation of 2,5-dimethylpyrazine with heptanal under acidic conditions .
Industrial Production Methods
Industrial production of pyrazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2-heptyl-3,5-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives with various functional groups
Applications De Recherche Scientifique
Pyrazine, 2-heptyl-3,5-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyrazine, 2-heptyl-3,5-dimethyl-, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular membranes can disrupt microbial cell walls, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Uniqueness
Pyrazine, 2-heptyl-3,5-dimethyl-, is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazine derivatives. The heptyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and improving its efficacy in certain applications .
Propriétés
Numéro CAS |
871791-49-0 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
2-heptyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C13H22N2/c1-4-5-6-7-8-9-13-12(3)15-11(2)10-14-13/h10H,4-9H2,1-3H3 |
Clé InChI |
VDZUUSBUGUAPBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NC=C(N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


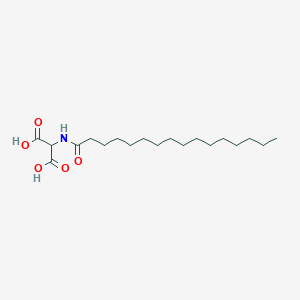
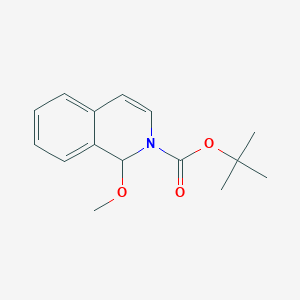

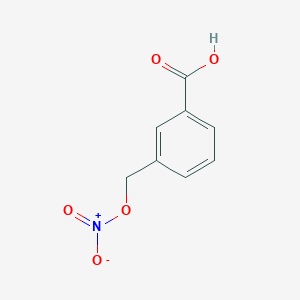
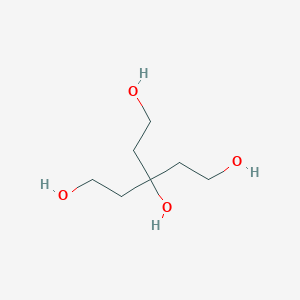
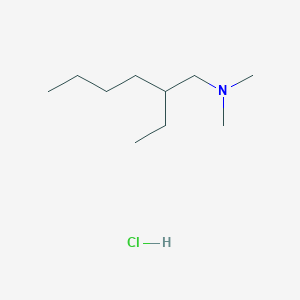

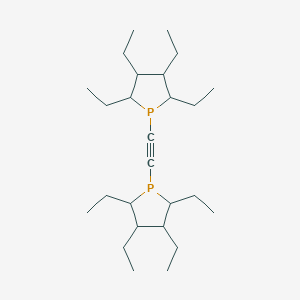

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
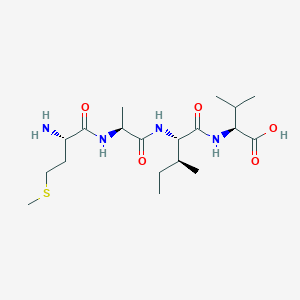
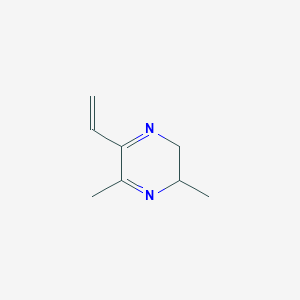
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
